Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structural features of benzofuran make it a privileged structure in drug discovery and development .
Mechanism of Action
Target of Action
Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been reported to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Benzofuran derivatives have been reported to exhibit a variety of biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves the construction of the benzofuran ring through various cyclization reactions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis
Industrial Production Methods
Industrial production of benzofuran derivatives can be achieved through large-scale organic synthesis techniques. Microwave-assisted synthesis (MWI) has been reported as an efficient method for producing benzofuran compounds with high yields and purity . This method involves the use of microwave irradiation to accelerate chemical reactions, reducing reaction times and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydrobenzofuran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions typically involve the use of solvents such as ethanol or dichloromethane and may require heating or microwave irradiation to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione derivatives, while nucleophilic substitution can introduce various functional groups, leading to a wide range of benzofuran derivatives with different biological activities .
Scientific Research Applications
Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative with similar applications as psoralen.
Angelicin: A benzofuran compound with anticancer properties.
Uniqueness
Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone is unique due to its specific combination of the benzofuran core with the piperazine and pyrimidine moieties. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-10-17(20-12-19-13)21-6-8-22(9-7-21)18(23)16-11-14-4-2-3-5-15(14)24-16/h2-5,10-12H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPAGRXNFINVHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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